molecular formula C6H2ClFI2 B14056788 1-Chloro-3-fluoro-2,4-diiodobenzene

1-Chloro-3-fluoro-2,4-diiodobenzene

Cat. No.: B14056788
M. Wt: 382.34 g/mol
InChI Key: RWYAAQOOWVKKMH-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2,4-diiodobenzene is an aromatic compound with the molecular formula C6H2ClFI2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-2,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of aniline derivatives followed by halogenation. For instance, starting with 2,4-difluoroaniline, the compound can be subjected to diazotization using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atoms . The chlorine and fluorine atoms can be introduced through subsequent halogenation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

1-Chloro-3-fluoro-2,4-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2,4-diiodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets. Additionally, the compound’s electronic properties can modulate its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-fluoro-2,4-diiodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C6H2ClFI2

Molecular Weight

382.34 g/mol

IUPAC Name

1-chloro-3-fluoro-2,4-diiodobenzene

InChI

InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H

InChI Key

RWYAAQOOWVKKMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)I)F)I

Origin of Product

United States

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